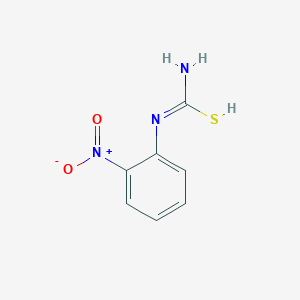
sodium;pentane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium pentane-1-sulfonate can be synthesized through the sulfonation of pentane using sodium sulfite and bromopentane. The reaction typically involves heating the mixture to 190-210°C and maintaining the temperature for 10-20 hours . Another method involves adding anhydrous sodium sulfite, water, bromopentane, and tetrapropylammonium bromide into a reaction container, followed by heating and refluxing until the reaction liquid is clarified .
Industrial Production Methods
In industrial settings, the preparation of sodium pentane-1-sulfonate involves similar synthetic routes but on a larger scale. The reaction mixture is often subjected to distillation under reduced pressure to remove moisture, followed by drying and recrystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium pentane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common Reagents and Conditions
Common reagents used in reactions with sodium pentane-1-sulfonate include sodium sulfite, bromopentane, and various catalysts such as tetrapropylammonium bromide . The reactions typically occur under elevated temperatures and may require refluxing or distillation.
Major Products
The major products formed from reactions involving sodium pentane-1-sulfonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the sulfonate group can be replaced by other functional groups, leading to the formation of various sulfonated derivatives .
Applications De Recherche Scientifique
Sodium pentane-1-sulfonate has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism of action of sodium pentane-1-sulfonate involves its role as an ion-pairing reagent. It interacts with analytes in HPLC, enhancing their retention and separation on the chromatographic column . The compound’s anionic nature allows it to form ion pairs with positively charged analytes, facilitating their analysis.
Comparaison Avec Des Composés Similaires
Sodium pentane-1-sulfonate can be compared with other similar compounds, such as:
Sodium hexanesulfonate: Similar in structure but with a longer carbon chain, leading to different solubility and ion-pairing properties.
Sodium octanesulfonate: Another longer-chain sulfonate used in similar applications but with distinct chromatographic behaviors.
Sodium heptanesulfonate: Used in HPLC for similar purposes but with variations in retention times and separation efficiencies.
Conclusion
Sodium pentane-1-sulfonate is a versatile compound with significant applications in scientific research and industry. Its unique properties as an ion-pairing reagent make it invaluable in analytical chemistry, while its role as a surfactant extends its utility to various biological and industrial processes.
Propriétés
IUPAC Name |
sodium;pentane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBLTDOHDSGGDT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Methylbenzoyl)piperazin-1-ium-1-yl]acetate](/img/structure/B7724892.png)


![2-(4-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7724912.png)








